ABTS diammonium salt

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

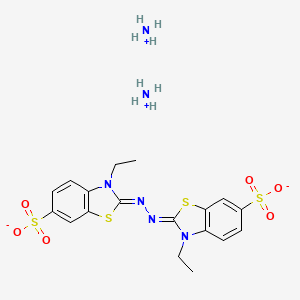

diazanium;(2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O6S4.2H3N/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18;;/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28);2*1H3/b19-17-,20-18-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDRQQURAXLVGJ-AXMZSLBLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)[O-])/SC4=C1C=CC(=C4)S(=O)(=O)[O-].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O6S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28752-68-3 (Parent) | |

| Record name | ABTS diammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030931670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30931-67-0 | |

| Record name | ABTS diammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030931670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diammonium 2,2'-azinobis[3-ethyl-2,3-dihydrobenzothiazole-6-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to ABTS Diammonium Salt: Core Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt is a water-soluble chemical compound extensively utilized as a chromogenic substrate in a multitude of biochemical assays.[1][2] Its capacity to undergo oxidation in the presence of peroxidase enzymes and hydrogen peroxide, resulting in a distinct color change, establishes it as an invaluable tool for enzyme-linked immunosorbent assays (ELISA) and antioxidant capacity studies.[2] This guide provides a comprehensive overview of the chemical and physical properties of ABTS diammonium salt, complete with detailed experimental protocols and visual diagrams to support researchers in their laboratory work.

Core Chemical and Physical Properties

This compound is a stable and sensitive reagent.[2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Synonyms | 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, AzBTS-(NH4)2 | [1][2][3] |

| CAS Number | 30931-67-0 | [1][2][4] |

| Molecular Formula | C₁₈H₂₄N₆O₆S₄ | [2][3][5][6] |

| Molecular Weight | 548.68 g/mol | [1][2][3][4] |

| Appearance | Pale green to light green or yellow powder/crystals | [1][2][7] |

| Melting Point | >181°C (decomposes) | [2][8] |

| Solubility | Water: ~50 mg/mLDMSO: ~10 mg/mLPBS (pH 7.2): ~3 mg/mL | [1][2][9][10] |

| pH | 5.0–6.0 (50 g/L in water at 25°C) | [2][8] |

| Stability | Light sensitive, hygroscopic. Stable for at least 2 years when stored at +4°C. | [1][2][8] |

| Storage Temperature | 2-8°C | [2][4][8] |

Spectral and Electrochemical Properties

The utility of ABTS in various assays is intrinsically linked to its spectral and electrochemical characteristics, particularly the distinct properties of its oxidized radical cation, ABTS•+.

| Property | Value | References |

| ABTS (Reduced Form) λmax | ~340 nm | [10][11] |

| ABTS•+ (Radical Cation) λmax | 414-417 nm, 645 nm, 734 nm, 815 nm | [11][12][13] |

| Molar Absorptivity (ε) of ABTS•+ | ~1.5 x 10⁴ M⁻¹cm⁻¹ at 734 nm~3.6 x 10⁴ M⁻¹cm⁻¹ at 414 nm | [12][14][15] |

| Redox Potential (E°') | ~0.67 V vs SHE | [14] |

Experimental Protocols

Preparation of ABTS Radical Cation (ABTS•+) Solution for Antioxidant Assays

This protocol outlines the generation of the ABTS radical cation (ABTS•+), a critical step for determining the total antioxidant capacity of a sample. The method is based on the reaction of ABTS with potassium persulfate.

Materials:

-

This compound

-

Potassium persulfate (K₂S₂O₈)

-

Deionized water

-

Ethanol (B145695) or Phosphate Buffered Saline (PBS)

Procedure:

-

Preparation of ABTS Stock Solution (7 mM):

-

Preparation of Potassium Persulfate Stock Solution (2.45 mM):

-

Generation of ABTS•+ Stock Solution:

-

Preparation of ABTS•+ Working Solution:

Antioxidant Capacity Assay using ABTS•+

This procedure describes the measurement of the antioxidant capacity of a sample using the pre-formed ABTS•+ working solution in a 96-well microplate format.

Materials:

-

ABTS•+ working solution

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve

-

Sample solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Trolox Standard Curve:

-

Prepare a series of Trolox dilutions in the appropriate solvent to create a standard curve.

-

-

Assay Protocol:

-

Pipette a small volume (e.g., 5-10 µL) of the standards and samples into individual wells of the 96-well plate.

-

Add a larger volume (e.g., 190-200 µL) of the ABTS•+ working solution to each well.

-

Mix the contents of the wells for a specified time (e.g., 5 minutes) with continuous shaking.

-

Measure the absorbance at 734 nm after a fixed incubation time (e.g., 6 minutes).[17][18]

-

-

Data Analysis:

-

Calculate the percentage inhibition of the absorbance for each standard and sample relative to a control (without antioxidant).

-

Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the samples by comparing their inhibition to the Trolox standard curve.[17]

-

Visualizations

References

- 1. This compound - CAS-Number 30931-67-0 - Order from Chemodex [chemodex.com]

- 2. benchchem.com [benchchem.com]

- 3. usbio.net [usbio.net]

- 4. ABTS Chromophore, Diammonium Salt 30931-67-0 [sigmaaldrich.com]

- 5. This compound, chromogenic peroxidase substrate (CAS 30931-67-0) | Abcam [abcam.com]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ABTS | 30931-67-0 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.muohio.edu [chemistry.muohio.edu]

- 14. ABTS - Wikipedia [en.wikipedia.org]

- 15. uef.sav.sk [uef.sav.sk]

- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Genesis of the ABTS Radical Cation: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+). A stable and intensely colored radical, ABTS•+ is a cornerstone of widely used antioxidant capacity assays.[1] Understanding its formation is critical for the accurate interpretation of experimental results in drug discovery and development, as well as in the broader fields of food science and diagnostics.

The Fundamental Chemistry of ABTS Radical Cation Formation

The generation of the ABTS radical cation is an oxidative process that involves the removal of a single electron from the parent ABTS molecule.[1] This one-electron oxidation results in the formation of a stable, blue-green chromophore that exhibits strong absorbance at specific wavelengths, most notably at 415, 645, 734, and 815 nm.[1][2][3] The stability of this radical is attributed to the delocalization of the unpaired electron across the conjugated system of the molecule.[1]

The most prevalent method for generating ABTS•+ for antioxidant assays involves the use of a strong oxidizing agent, potassium persulfate (K₂S₂O₈).[1][2] The reaction proceeds via a bimolecular mechanism with a low activation energy.[1][4]

The overall chemical reaction can be summarized as follows:

2 ABTS²⁻ + S₂O₈²⁻ → 2 ABTS•⁻ + 2 SO₄²⁻ [1]

This reaction highlights the stoichiometric relationship between ABTS and persulfate.

Alternative Generation Methods

While potassium persulfate is the most common oxidizing agent, other methods for generating the ABTS radical cation exist:

-

Enzymatic Generation: Peroxidase enzymes, such as horseradish peroxidase, can be used in the presence of hydrogen peroxide to generate the ABTS radical cation.[3]

-

Other Chemical Oxidants: Manganese dioxide (MnO₂) and 2,2'-azobis(2-amidinopropane)hydrochloride (AAPH) can also be used to oxidize ABTS.[4] The reaction with AAPH is temperature-dependent and involves the generation of peroxyl radicals.[4]

-

Electrochemical Generation: An electrochemical method using a flow injection analysis system with an electrolysis cell has also been reported for the rapid generation of the ABTS radical cation.[5]

Experimental Protocol: Generation of ABTS Radical Cation with Potassium Persulfate

This section provides a detailed methodology for the generation of the ABTS radical cation, which is a crucial first step in the widely used ABTS antioxidant capacity assay.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

-

Potassium persulfate (K₂S₂O₈)

-

Deionized water or appropriate buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Prepare a 7 mM ABTS stock solution: Dissolve the appropriate amount of ABTS diammonium salt in deionized water or buffer.

-

Prepare a 2.45 mM potassium persulfate stock solution: Dissolve the appropriate amount of potassium persulfate in deionized water or buffer.[6]

-

Generate the ABTS radical cation: Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate stock solution in equal volumes.[7][8]

-

Incubate in the dark: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][7][8] This allows for the complete formation of the radical cation.

-

Dilute the ABTS•+ solution: Before use in an assay, dilute the prepared ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of approximately 0.70 (± 0.02) at 734 nm.[8][9]

-

Measure the absorbance: Use a spectrophotometer to measure the absorbance of the diluted solution at 734 nm. This initial absorbance reading serves as the control or blank.

Quantitative Data Summary

The ABTS assay is used to determine the total antioxidant capacity of a sample. This is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant strength of a substance is compared to the standard, Trolox, a water-soluble vitamin E analog.[3] The percentage inhibition of the ABTS radical cation is calculated, and the TEAC value is determined from a standard curve.

| Parameter | Value/Range | Wavelength for Measurement | Reference Compound |

| ABTS Stock Solution | 7 mM | - | - |

| Potassium Persulfate Stock Solution | 2.45 mM | - | - |

| Incubation Time | 12-16 hours | - | - |

| Working Solution Absorbance | ~0.70 ± 0.02 | 734 nm | - |

| Antioxidant Capacity Measurement | % Inhibition, IC50 | 734 nm | Trolox |

Calculation of Percentage Inhibition:

The percentage inhibition of the pre-formed radical cation is calculated using the following formula:

Inhibition (%) = [(A₀ - A₁) / A₀] x 100 [2]

Where:

-

A₀ is the absorbance of the control (ABTS•+ solution without the antioxidant).

-

A₁ is the absorbance of the reaction mixture containing the antioxidant sample.

Conclusion

The formation of the ABTS radical cation is a well-characterized process that forms the basis of a robust and versatile antioxidant capacity assay. The most common and reliable method for its generation utilizes potassium persulfate as an oxidizing agent, resulting in a stable, colored radical that can be conveniently measured spectrophotometrically. Understanding the underlying chemical mechanism and adhering to a standardized experimental protocol are essential for obtaining accurate and reproducible results in the assessment of antioxidant activity, a critical parameter in drug development and various scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ABTS - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABTS radical scavenging capacity measurement [protocols.io]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

Principle of the ABTS Antioxidant Assay: An In-depth Technical Guide

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely utilized spectrophotometric method for determining the total antioxidant capacity of various substances.[1] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the ABTS antioxidant assay, tailored for researchers, scientists, and drug development professionals.

Core Principles of the ABTS Assay

The fundamental principle of the ABTS assay lies in the generation of a stable, colored radical cation, ABTS•+, which is then reduced by antioxidant compounds. The extent of this reduction, measured by the decrease in absorbance, is proportional to the antioxidant capacity of the sample.[2]

1.1. Generation of the ABTS Radical Cation (ABTS•+)

The ABTS•+ is typically generated through the chemical oxidation of ABTS. The most common method involves the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈).[3] In this reaction, the ABTS molecule loses an electron to form the blue-green ABTS•+ chromophore.[3] This radical cation is stable for an extended period when stored in the dark.[4]

The reaction can be summarized as follows: ABTS + Oxidizing Agent → ABTS•+

Initially, the assay used metmyoglobin and hydrogen peroxide to generate the radical, but the improved method using potassium persulfate provides a more direct generation of the ABTS•+ without the involvement of an intermediary radical.[4][5]

1.2. Scavenging of the ABTS Radical by Antioxidants

When an antioxidant is introduced to the solution containing the pre-formed ABTS•+, it donates a hydrogen atom or an electron to the radical cation. This process neutralizes the ABTS•+, converting it back to its colorless form, ABTS.[6] The reduction in the concentration of the ABTS•+ leads to a proportional decrease in the absorbance of the solution.[2]

The reaction with an antioxidant (AOH) can be represented as: ABTS•+ + AOH → ABTS + AO•

The antioxidant capacity of a sample is determined by measuring the discoloration of the solution, which is typically monitored spectrophotometrically at a wavelength where the ABTS•+ has maximum absorbance, such as 734 nm.[4][7] The use of this longer wavelength minimizes interference from colored compounds that may be present in the sample.[7]

1.3. Quantification of Antioxidant Capacity

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8] Trolox, a water-soluble analog of vitamin E, is used as a standard to create a calibration curve.[9] The antioxidant capacity of the sample is then determined by comparing its ability to scavenge the ABTS•+ with that of Trolox.[9] The results are typically expressed as µM of Trolox equivalents per gram or milliliter of the sample.[9]

Experimental Protocols

The following sections provide detailed methodologies for the preparation of reagents and the execution of the ABTS assay.

2.1. Reagent Preparation

| Reagent | Preparation Procedure | Concentration | Reference |

| ABTS Stock Solution | Dissolve ABTS diammonium salt in deionized water or a suitable buffer (e.g., phosphate-buffered saline). | 7 mM | [3][10] |

| Potassium Persulfate Solution | Dissolve potassium persulfate (K₂S₂O₈) in deionized water. | 2.45 mM | [3][10] |

| ABTS•+ Working Solution | Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution should then be diluted with a suitable solvent (e.g., ethanol (B145695) or buffer) to an absorbance of 0.70 ± 0.02 at 734 nm. | Variable | [10][11][12] |

| Trolox Standard Solutions | Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol). From the stock solution, prepare a series of standard solutions with varying concentrations (e.g., 0 to 15 µM). | Variable | [12] |

2.2. Assay Procedure

-

Sample Preparation : Dissolve or dilute the test sample in a suitable solvent. The dilution factor should be chosen so that the absorbance reading falls within the linear range of the Trolox standard curve.[2]

-

Reaction Mixture : Add a small volume of the sample or Trolox standard to a larger volume of the ABTS•+ working solution. For example, 5 µL of the sample can be added to 200 µL of the ABTS•+ solution.[2]

-

Incubation : Mix the solution and incubate at room temperature for a specific period. The reaction time can vary depending on the antioxidant being tested, but a standard time of 6 minutes is often used.[11] For some compounds, a longer incubation time (e.g., 30 minutes) may be necessary to reach reaction completion.[7][11]

-

Absorbance Measurement : Measure the absorbance of the reaction mixture at 734 nm against a blank (solvent used for the sample).[2]

-

Calculation : Calculate the percentage inhibition of absorbance caused by the sample and the Trolox standards using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[12]

-

Data Analysis : Plot the percentage inhibition against the concentration of the Trolox standards to generate a calibration curve. Use the linear regression equation of the standard curve to determine the TEAC value of the sample.[12]

Data Presentation

The following tables summarize key quantitative data related to the ABTS assay.

Table 1: Key Experimental Parameters for the ABTS Assay

| Parameter | Value/Range | Notes | Reference |

| Wavelength of Maximum Absorbance (λmax) | 734 nm | Other reported wavelengths include 414, 645, and 815 nm. 734 nm is preferred to minimize interference. | [4][6][7] |

| ABTS Concentration | 7 mM | This is the concentration of the stock solution before mixing with potassium persulfate. | [10] |

| Potassium Persulfate Concentration | 2.45 mM | This is the concentration of the stock solution before mixing with ABTS. | [10] |

| Radical Generation Time | 12-16 hours | Incubation in the dark at room temperature is required for the complete formation of the ABTS•+. | [4][10][12] |

| Reaction Time with Antioxidant | 6 - 30 minutes | The reaction time can influence the results, especially for slow-reacting antioxidants. | [4][7][11] |

| pH Range | Wide range | The assay can be performed at different pH values, which is useful for studying the effect of pH on antioxidant mechanisms. | [4] |

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Common Antioxidants

| Antioxidant | TEAC Value (mM Trolox/mM Antioxidant) | Reference |

| Gallic Acid | ~3.0 | [11] |

| Quercetin | Variable (can be > 2.0) | [11] |

| Ascorbic Acid (Vitamin C) | ~1.0 | [11] |

| α-Tocopherol (Vitamin E) | ~1.0 | [11] |

| Ferulic Acid | ~2.0 | [11] |

| Catechin | ~2.5 | [11] |

| Glutathione | ~1.5 | [11] |

Note: TEAC values can vary depending on the specific assay conditions (e.g., reaction time, pH, solvent).[7][11]

Mandatory Visualizations

The following diagrams illustrate the key chemical and procedural aspects of the ABTS assay.

Advantages and Limitations

5.1. Advantages

-

Applicability to both hydrophilic and lipophilic antioxidants : The ABTS radical cation is soluble in both aqueous and organic solvents, allowing for the analysis of a wide range of compounds.[4][5]

-

Operational at a wide pH range : This flexibility allows for the investigation of the effect of pH on antioxidant activity.[4]

-

High reproducibility and stability : The pre-generated ABTS•+ is stable for more than two days when stored in the dark at ambient temperature, contributing to the reproducibility of the assay.[4]

-

Rapid and cost-effective : The assay is relatively simple and quick to perform compared to other antioxidant assays.[4]

5.2. Limitations

-

Non-physiological radical : The ABTS•+ is not a naturally occurring radical in biological systems, which may limit the direct biological relevance of the results.[4][13]

-

Steric hindrance : The large size of the ABTS•+ molecule can create steric hindrance, potentially affecting its reaction with some antioxidant molecules.[11]

-

Reaction kinetics : The reaction between ABTS•+ and some antioxidants can be slow, and a fixed time point measurement may not reflect the complete antioxidant potential.[7]

-

Interference : Although measuring at 734 nm reduces interference, some colored compounds in the sample may still affect the absorbance readings.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ABTS - Wikipedia [en.wikipedia.org]

- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 9. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]

- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

ABTS Diammonium Salt: A Comprehensive Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), a widely utilized chromogenic substrate in various enzymatic assays. A thorough understanding of its solubility in common laboratory solvents is paramount for ensuring experimental reproducibility and accuracy. This document outlines quantitative solubility data, detailed experimental protocols for solution preparation, and a visual representation of a standard experimental workflow.

Core Solubility Data

The solubility of ABTS diammonium salt is a critical parameter for its effective use in assays such as ELISA and antioxidant capacity determination.[1] The following table summarizes the quantitative solubility of this compound in water and dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Observations |

| Water | 47 - 50 | 85.66 - 91.13 | Forms a clear to slightly hazy, light yellow-green to green solution.[1][2] Sonication is recommended to aid dissolution.[3] |

| DMSO | 10 - 64.4 | 18.23 - 117.37 | Sonication may be required to achieve complete dissolution.[1][3] |

| PBS (pH 7.2) | ~3 | ~5.47 | Forms a clear solution.[1][4] |

Note: The molecular weight of this compound is 548.68 g/mol .

Experimental Protocols

Accurate preparation of ABTS solutions is fundamental to obtaining reliable experimental results. The following are detailed methodologies for dissolving this compound in water for use in a typical antioxidant capacity assay.

Preparation of ABTS Stock Solution (7 mM) in Water

Objective: To prepare a concentrated stock solution of ABTS in water.

Materials:

-

This compound

-

Ultrapure deionized water

-

Volumetric flask (10 mL)

-

Magnetic stirrer and stir bar (optional)

-

Analytical balance

Procedure:

-

Accurately weigh 38.4 mg of this compound using an analytical balance.[1][5]

-

Transfer the weighed salt into a 10 mL volumetric flask.

-

Add approximately 8 mL of ultrapure deionized water to the flask.

-

Agitate the solution by swirling or using a magnetic stirrer until the this compound is completely dissolved. Sonication can be used to expedite dissolution.[3]

-

Once dissolved, add ultrapure deionized water to bring the final volume to the 10 mL mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution. This stock solution should be prepared fresh for optimal results.[2]

Preparation of ABTS Radical Cation (ABTS•+) Working Solution

Objective: To generate the ABTS radical cation, which is the reactive species used in antioxidant assays.

Materials:

-

7 mM ABTS stock solution (prepared as described above)

-

2.45 mM potassium persulfate solution (dissolve 6.6 mg in 10 mL of ultrapure water)[1]

-

Amber or foil-covered container

Procedure:

-

In an amber or foil-covered container to protect from light, mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate solution in a 1:1 volume ratio (e.g., 5 mL of each).[5]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours.[5] This incubation period is crucial for the complete formation of the blue-green ABTS radical cation.

-

Before use in an assay, the ABTS•+ working solution must be diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of approximately 0.700 at 734 nm.[6]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of a typical antioxidant capacity assay using ABTS and the underlying chemical transformation.

References

The ABTS Decolorization Assay: An In-depth Technical Guide

Core Principles, Experimental Protocols, and Data Interpretation for Researchers, Scientists, and Drug Development Professionals

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) decolorization assay is a widely utilized spectrophotometric method for determining the total antioxidant capacity of various substances.[1][2] This guide provides a comprehensive overview of the assay's core principles, a detailed experimental protocol, and a summary of quantitative data for key antioxidant standards.

The fundamental principle of the ABTS assay lies in the generation of a stable, blue-green radical cation, ABTS•+. This radical is produced through the oxidation of ABTS by a strong oxidizing agent, most commonly potassium persulfate or ammonium (B1175870) persulfate.[3][4] The ABTS•+ radical exhibits strong absorbance at a specific wavelength, typically 734 nm.[1][3] When an antioxidant is introduced to the solution, it donates an electron or a hydrogen atom to the ABTS•+, thereby neutralizing the radical and causing a reduction in the solution's color intensity. This decolorization is directly proportional to the antioxidant concentration in the sample, allowing for the quantification of its antioxidant capacity.[1][5]

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of a sample is compared to that of Trolox, a water-soluble vitamin E analog.[6][7]

Chemical Reaction and Experimental Workflow

The generation of the ABTS radical cation and its subsequent reaction with an antioxidant are central to this assay. The following diagrams illustrate the key chemical transformation and the typical experimental workflow.

Caption: Chemical reaction for ABTS radical cation formation and its reduction by an antioxidant.

Caption: Experimental workflow for the ABTS decolorization assay.

Experimental Protocols

This section provides a detailed methodology for performing the ABTS decolorization assay, adapted from various established protocols.[3][8][9]

Reagent Preparation

-

7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[3]

-

2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh.[5]

-

Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in a suitable solvent such as ethanol. From this stock, a series of dilutions should be prepared for the standard curve.[5]

Generation of ABTS•+ Radical Cation

-

To generate the ABTS•+ radical cation, mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[5]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation period is crucial for the complete formation of the radical, which will result in a dark blue-green solution.[3][9]

Standardization of ABTS•+ Working Solution

-

After the incubation period, the ABTS•+ stock solution must be diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain a working solution with an absorbance of approximately 0.700 ± 0.02 at 734 nm.[1][4]

Microplate Assay Procedure

-

Prepare a series of Trolox standards by diluting the 1 mM stock solution to concentrations ranging from approximately 12.5 to 400 µM.[8]

-

Prepare the test samples at various concentrations.

-

Pipette 10-20 µL of the standard or sample into the wells of a 96-well microplate.

-

Add 180-190 µL of the standardized ABTS•+ working solution to each well.

-

Mix gently and incubate the plate at room temperature for a specified time, typically 5-6 minutes.[3][4]

-

Measure the absorbance of each well at 734 nm using a microplate reader.[1]

Data Analysis

-

Calculate the percentage inhibition of the absorbance using the following formula: Inhibition (%) = [(A₀ - A₁) / A₀] x 100 Where:

-

A₀ is the absorbance of the control (ABTS•+ solution without antioxidant).

-

A₁ is the absorbance of the sample/standard.[5]

-

-

Create a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.

-

Determine the linear regression equation (y = mx + c) from the standard curve.

-

Use the equation to calculate the Trolox Equivalent Antioxidant Capacity (TEAC) of the test samples. The TEAC is typically expressed as µM of Trolox equivalents per gram or milliliter of the sample.

Quantitative Data Presentation

The following table summarizes the Trolox Equivalent Antioxidant Capacity (TEAC) values for several common antioxidant compounds as determined by the ABTS assay. These values can serve as a reference for comparing the antioxidant potential of test samples. It is important to note that TEAC values can vary depending on the specific assay conditions.

| Antioxidant Compound | TEAC Value (mM Trolox Equivalents) | Reference(s) |

| Ascorbic Acid | 0.63 - 1.1 | [4] |

| Gallic Acid | 1.50 - 1.90 | [4] |

| Quercetin | 1.47 - 2.95 | [2][4] |

| Catechin | 1.2 - 2.5 | [2][10] |

| Epicatechin | 1.1 - 2.8 | [2] |

| Rutin | 1.05 - 1.19 | [4] |

| Caffeic Acid | 0.63 - 1.81 | [4] |

| Ferulic Acid | 0.42 - 0.76 | [4] |

| Myricetin | 1.35 - 2.17 | [4] |

| Kaempferol | 0.70 - 1.15 | [4] |

Conclusion

The ABTS decolorization assay is a robust and versatile method for determining the total antioxidant capacity of a wide range of samples. Its applicability to both hydrophilic and lipophilic compounds makes it a valuable tool in various fields, including drug discovery, food science, and nutraceutical research. By following a standardized protocol and utilizing a reference standard like Trolox, researchers can obtain reliable and comparable data on the antioxidant potential of their samples. Careful attention to reagent preparation, incubation times, and accurate spectrophotometric measurements is critical for achieving reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 7. docsdrive.com [docsdrive.com]

- 8. Analysis of Phenolic and Flavonoid Contents, and the Anti-Oxidative Potential and Lipid Peroxidation Inhibitory Activity of Methanolic Extract of Carissa opaca Roots and Its Fractions in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Antioxidant Capacity (ABTS and CUPRAC) and Total Phenolic Content (Folin-Ciocalteu) Assays of Selected Fruit, Vegetables, and Spices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

Applications of ABTS in Food Science Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as ABTS, is a versatile chromogenic substrate with extensive applications in food science research.[1][2] Its utility stems from its ability to be converted into a stable, colored radical cation (ABTS•+), which can then be used to measure the antioxidant capacity of various food matrices.[3][4] This guide provides a comprehensive overview of the core applications of ABTS in food science, including detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms and workflows.

The primary application of ABTS in food science is the determination of total antioxidant capacity (TAC) through the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[1][4] This assay is valued for its operational simplicity and applicability to both hydrophilic and lipophilic antioxidants.[4] Beyond antioxidant analysis, ABTS serves as a crucial substrate in enzyme inhibition assays, particularly for enzymes involved in carbohydrate digestion and enzymatic browning. Furthermore, its chromogenic properties are leveraged in the development of biosensors for the detection of food contaminants.

Core Applications of ABTS

Antioxidant Capacity Determination (ABTS/TEAC Assay)

The most prevalent use of ABTS in food science is to assess the antioxidant capacity of foods and beverages.[1][4] The assay is based on the principle that antioxidants in a sample will reduce the pre-formed blue-green ABTS radical cation (ABTS•+) back to its colorless neutral form.[3] The degree of decolorization is proportional to the concentration and activity of the antioxidants present in the sample.[4]

The ABTS•+ radical cation is typically generated by the oxidation of ABTS with a strong oxidizing agent, most commonly potassium persulfate.[5] The stable radical has a characteristic absorbance at 734 nm. When an antioxidant is introduced, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing its charge and causing the solution to lose its color.[4]

The antioxidant capacity is often expressed as the IC50 value (the concentration of the sample required to scavenge 50% of the ABTS radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a sample to that of Trolox, a water-soluble vitamin E analog.

Table 1: IC50 Values of Various Plant Extracts using the ABTS Assay

| Plant Extract | IC50 (µg/mL) | Reference |

| Vernonia amygdalina (Methanol Extract) | 179.8 | [6] |

| Vernonia amygdalina (Ethanol Extract) | 256.9 | [6] |

| Vernonia amygdalina (Aqueous Extract) | 334.3 | [6] |

| Syzygium samarangense (Young Leaves) | 6.31 | [7] |

| Syzygium samarangense (Mature Leaves) | 14.62 | [7] |

| Syzygium samarangense (Unripe Fruit) | 13.79 | [7] |

| Turmeric (Non-roasting) | 3.514 | [8] |

| Macaranga hypoleuca (Ethyl Acetate Fraction) | 2.10 | [5] |

| Ready-to-use Salad Mix 1 | 1.31 | [9] |

| Ready-to-use Salad Mix 2 | 5.43 | [9] |

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Various Beverages

| Beverage | TEAC Value (mmol Trolox/L) | Reference |

| Red Fruit Juice (Sour Cherry) | 10.5 - 12.3 | [3] |

| Red Fruit Juice (Black Currant) | 15.2 - 18.9 | [3] |

| Red Fruit Juice (Red Grape) | 8.9 - 11.5 | [3] |

| Infant Fruit Beverage (Grape-Orange-Banana) | 3.37 | [10] |

| Infant Fruit Beverage (Peach-Apple) | 3.15 | [10] |

| Infant Fruit Beverage (Pineapple-Banana) | 2.96 | [10] |

| Coffee (Espresso) | ~35 | [11] |

| Coffee (Moka) | ~33 | [11] |

| Orange Juice | ~2.5 | [12] |

Enzyme Inhibition Assays

ABTS is also employed as a substrate in various enzyme inhibition assays relevant to food science, particularly for enzymes that catalyze oxidation reactions.

In the context of functional foods and nutraceuticals, there is significant interest in identifying natural inhibitors of carbohydrate-digesting enzymes like α-amylase and α-glucosidase to manage postprandial hyperglycemia. While ABTS is not a direct substrate for these enzymes, its antioxidant properties are often measured alongside the enzyme inhibitory activity of food extracts to provide a more comprehensive understanding of their potential health benefits.[2][13]

Enzymatic browning, a significant cause of quality loss in fruits and vegetables, is primarily catalyzed by polyphenol oxidase (PPO) and peroxidase (POD). ABTS can be used as a substrate to measure the activity of these enzymes. Therefore, the inhibition of ABTS oxidation in the presence of a food extract can be used to screen for potential anti-browning agents.

ABTS-Based Biosensors for Food Contaminant Detection

The chromogenic properties of ABTS make it a valuable component in the development of biosensors for detecting food contaminants such as pesticides and mycotoxins.[14][15] In these systems, an enzyme (e.g., acetylcholinesterase for organophosphate pesticides or a peroxidase for mycotoxins) is often immobilized on a sensor surface. The presence of the contaminant inhibits the enzyme's activity, which is then measured by a decrease in the colorimetric signal produced from the enzymatic reaction with ABTS as the substrate.

Experimental Protocols

ABTS Radical Scavenging Assay

1. Reagent Preparation:

-

ABTS Solution (7 mM): Dissolve the appropriate amount of ABTS diammonium salt in deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in deionized water.

-

ABTS•+ Working Solution: Mix equal volumes of the 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of the ABTS radical cation.

-

Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.

2. Assay Procedure:

-

Prepare a series of dilutions of the food extract or standard (e.g., Trolox).

-

To a microplate well or a cuvette, add a small volume of the sample or standard (e.g., 10 µL).

-

Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

3. Data Analysis:

-

Calculate the percentage inhibition of the ABTS•+ radical using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

-

Plot the percentage inhibition against the concentration of the sample or standard to determine the IC50 value.

-

To calculate the TEAC value, a standard curve is generated using Trolox at various concentrations. The antioxidant capacity of the sample is then expressed as µmol of Trolox equivalents per gram or milliliter of the sample.

α-Amylase Inhibition Assay

1. Reagent Preparation:

-

α-Amylase Solution: Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.9).

-

Starch Solution (1%): Prepare a 1% (w/v) solution of soluble starch in the buffer.

-

Dinitrosalicylic Acid (DNSA) Reagent: Prepare the colorimetric reagent.

-

Sample/Standard Solutions: Prepare various concentrations of the food extract and a standard inhibitor (e.g., acarbose).

2. Assay Procedure:

-

Pre-incubate a mixture of the sample/standard solution and the α-amylase solution for a specific time (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the starch solution and incubate for a defined period (e.g., 30 minutes at 37°C).

-

Stop the reaction by adding the DNSA reagent.

-

Boil the mixture for a few minutes to allow for color development.

-

After cooling, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.

3. Data Analysis:

-

Calculate the percentage of α-amylase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (without inhibitor) and Abs_sample is the absorbance in the presence of the inhibitor.

-

Determine the IC50 value by plotting the percentage inhibition against the sample concentration.

α-Glucosidase Inhibition Assay

1. Reagent Preparation:

-

α-Glucosidase Solution: Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution: Prepare a solution of the substrate pNPG in the buffer.

-

Sodium Carbonate Solution: Prepare a solution to stop the reaction.

-

Sample/Standard Solutions: Prepare various concentrations of the food extract and a standard inhibitor (e.g., acarbose).

2. Assay Procedure:

-

Pre-incubate the α-glucosidase solution with the sample/standard solution for a specific time (e.g., 5 minutes at 37°C).

-

Start the reaction by adding the pNPG solution and incubate for a defined period (e.g., 20 minutes at 37°C).

-

Terminate the reaction by adding the sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

3. Data Analysis:

-

Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value from the plot of percentage inhibition versus sample concentration.

Conclusion

ABTS has established itself as an indispensable tool in food science research. Its primary application in the robust and versatile ABTS/TEAC assay provides a standardized method for quantifying the antioxidant capacity of a wide array of food products. Furthermore, its role as a chromogenic substrate in enzyme inhibition assays offers valuable insights into the potential of foods to modulate key enzymatic pathways related to carbohydrate metabolism and food quality. The integration of ABTS into biosensor technology also holds significant promise for the rapid and sensitive detection of food contaminants, contributing to enhanced food safety. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the effective application of ABTS-based methodologies in their work.

References

- 1. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ffhdj.com [ffhdj.com]

- 3. researchgate.net [researchgate.net]

- 4. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.isciii.es [scielo.isciii.es]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant activity and inhibition of α-amylase and α-glucosidase in fermented black rice bran-based analog rice [aimspress.com]

- 14. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 15. Frontiers | Aptamer-Based Biosensor for Detection of Mycotoxins [frontiersin.org]

An In-depth Technical Guide to ABTS Substrate for Horseradish Peroxidase (HRP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), a widely used chromogenic substrate for horseradish peroxidase (HRP) in various biochemical assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA).

Core Principles and Reaction Mechanism

Horseradish peroxidase, in the presence of a suitable substrate, catalyzes the oxidation of various compounds. When ABTS is used as the chromogenic substrate, HRP facilitates its oxidation by hydrogen peroxide (H₂O₂). This enzymatic reaction results in the formation of a soluble, green-colored radical cation (ABTS•+).[1][2] The intensity of this green color is directly proportional to the amount of HRP present, which in turn corresponds to the concentration of the target analyte in an immunoassay.[1]

The reaction can be monitored spectrophotometrically, with the resulting green product exhibiting two major absorbance peaks at approximately 405-420 nm and 650 nm.[3][4][5] For endpoint ELISAs, the reaction can be effectively stopped by the addition of a stop solution, such as 1% sodium dodecyl sulfate (B86663) (SDS), which denatures the HRP enzyme.[1][5]

Quantitative Data Summary

The selection of a substrate in an ELISA is critical for achieving desired sensitivity and dynamic range. The following tables summarize key quantitative parameters of the ABTS-HRP system.

| Parameter | Value | Reference(s) |

| Wavelength Maxima (λmax) | 405-420 nm, 650 nm | [1][3][4][5] |

| Molar Extinction Coefficient (ε) | 3.6 x 10⁴ M⁻¹ cm⁻¹ at 420 nm | [4][6] |

| Limit of Detection | ~2.5 ng/mL | [6][7] |

| Color of End Product | Green | [3][7] |

Table 1: Spectrophotometric Properties and Sensitivity of the ABTS-HRP System

| Substrate | Sensitivity | Reaction Rate | End Product Color (Stopped) | Advantages | Disadvantages | Reference(s) |

| ABTS | Lower | Slower | Green | Wider dynamic range, less prone to high background | Less sensitive | [3][6][8] |

| TMB | Higher (~10x more sensitive than ABTS) | Faster | Yellow (with acid stop solution) | High sensitivity for low-abundance analytes | Can lead to higher background | [6][8][9] |

| OPD | Intermediate | Intermediate | Orange (with acid stop solution) | Good sensitivity | Potential carcinogen | [7][8][9] |

Table 2: Comparison of Common HRP Substrates

Experimental Protocols

Preparation of ABTS Substrate Solution for ELISA

This protocol outlines the preparation of a working ABTS substrate solution for use in HRP-based ELISAs.

Materials:

-

ABTS (2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt)[3]

-

Citrate-phosphate buffer (e.g., 70mM, pH 4.2) or Phosphate-citrate buffer (100mM, pH 5.0)[3][5]

-

Hydrogen peroxide (H₂O₂, 30% solution)[3]

-

Deionized water[3]

Procedure:

-

Prepare the Citrate-Phosphate Buffer:

-

Prepare the ABTS Substrate Solution (1mM):

-

Prepare the Working Substrate Solution:

Standard Sandwich ELISA Protocol using ABTS

This protocol provides a general workflow for a sandwich ELISA utilizing an HRP-conjugated antibody and ABTS substrate.

Materials:

-

Coating Buffer (e.g., PBS)[10]

-

Capture Antibody[10]

-

Blocking Buffer (e.g., 1% BSA in PBS)[10]

-

Wash Buffer (e.g., 0.05% Tween-20 in PBS)[10]

-

Sample/Standard Diluent (e.g., 0.05% Tween-20, 0.1% BSA in PBS)[10]

-

Detection Antibody (biotinylated)[10]

-

Avidin-HRP conjugate[10]

-

ABTS Working Substrate Solution (prepared as above)[10]

-

Stop Solution (1% SDS)[1]

-

ELISA microplate[10]

Procedure:

-

Plate Coating: Dilute the capture antibody in coating buffer and add 100 µl to each well. Incubate overnight at room temperature.[10][11]

-

Washing: Aspirate the coating solution and wash the plate 4 times with 300 µl of wash buffer per well.[10]

-

Blocking: Add 300 µl of blocking buffer to each well and incubate for 1 hour at room temperature.[10]

-

Washing: Repeat the washing step as in step 2.[10]

-

Sample/Standard Incubation: Add 100 µl of standards and samples to the appropriate wells. Incubate for at least 2 hours at room temperature.[10]

-

Washing: Repeat the washing step as in step 2.[10]

-

Detection Antibody Incubation: Dilute the biotinylated detection antibody in diluent and add 100 µl to each well. Incubate for 2 hours at room temperature.[10]

-

Washing: Repeat the washing step as in step 2.[10]

-

Avidin-HRP Incubation: Dilute the Avidin-HRP conjugate in diluent (e.g., 1:2000) and add 100 µl to each well. Incubate for 30 minutes at room temperature.[10]

-

Washing: Repeat the washing step as in step 2.[10]

-

Substrate Addition and Color Development: Add 100 µl of the ABTS working substrate solution to each well. Incubate at room temperature for color development (typically 5-40 minutes).[10] Monitor the color change.

-

Stopping the Reaction (Optional for Endpoint Assays): Add 100 µl of 1% SDS stop solution to each well.[1]

-

Absorbance Measurement: Read the absorbance at 405 nm, with wavelength correction at 650 nm if possible.[10]

Visualizations

Caption: HRP catalyzes the oxidation of ABTS by H₂O₂.

Caption: General workflow for a sandwich ELISA using ABTS.

References

- 1. benchchem.com [benchchem.com]

- 2. Horseradish Peroxidase (HRP) | AAT Bioquest [aatbio.com]

- 3. interchim.fr [interchim.fr]

- 4. ABTS - Wikipedia [en.wikipedia.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. ELISA Enzyme Substrates | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. seracare.com [seracare.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. PeproTech Sandwich ABTS and TMB ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

The Molar Extinction Coefficient of the ABTS Radical Cation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the molar extinction coefficient of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+). A critical parameter in antioxidant capacity assays, the accurate determination and application of this value are paramount for reliable and reproducible results. This document outlines the various reported molar extinction coefficients, details the experimental protocols for the generation and measurement of the ABTS radical cation, and provides visual representations of the underlying chemical and procedural pathways.

Core Principles

The ABTS assay is a widely utilized spectrophotometric method for determining the total antioxidant capacity of a sample. The assay relies on the generation of the blue-green ABTS radical cation, which exhibits strong absorbance at specific wavelengths.[1][2] When an antioxidant is introduced, it reduces the ABTS•+, leading to a decrease in absorbance that is proportional to the antioxidant concentration.[1][2] The molar extinction coefficient (ε) is a crucial factor in the Beer-Lambert law (A = εcl), which relates absorbance (A) to the concentration (c) of the absorbing species and the path length (l) of the cuvette. An accurate molar extinction coefficient is therefore essential for quantifying the concentration of the ABTS radical cation and, consequently, the antioxidant capacity of the sample.

Discrepancies in Reported Molar Extinction Coefficients

A notable point of discussion in the scientific literature is the variation in the reported molar extinction coefficient of the ABTS radical cation. These discrepancies can be attributed to several factors, including the specific experimental conditions, the method of radical generation, and the wavelength at which the absorbance is measured.

Historically, two main ranges of values have been reported for the molar absorptivity of ABTS•+ at its major absorption peak around 414-420 nm: a "high" range of 31,000–37,000 M⁻¹cm⁻¹ and a "low" range of 26,000–28,000 M⁻¹cm⁻¹.[3] Some research suggests that the "high" values may be a result of the further oxidation of the ABTS•+ to the dication ABTS²⁺.[3][4] Careful kinetic studies that account for this second oxidation step have reported values in the "low" range.[3] For the longer wavelength absorption maximum, which is often preferred for antioxidant assays due to reduced interference from sample components, the values are more consistent.[4]

Quantitative Data: Molar Extinction Coefficients of ABTS Radical Cation

The following table summarizes the reported molar extinction coefficients for the ABTS radical cation at various wavelengths. It is crucial for researchers to select and consistently use a specific value and to report it in their methodology to ensure the reproducibility of their results.

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |

| 734 | 15,000 | [4] |

| 414 | 26,000 ± 400 | [3] |

| 414 | 31,100 - 33,630 | [5] |

| 415 | 36,000 | [5] |

| 417 | 27,000 | [3] |

| 417 | 34,700 | [3] |

| 420 | 36,000 | [6][7] |

| 560 | 13,286 ± 200 | [8] |

Experimental Protocols

Preparation of the ABTS Radical Cation (ABTS•+) Solution

This protocol describes the generation of the ABTS radical cation using potassium persulfate as the oxidizing agent.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Deionized water

Procedure:

-

Prepare a 7 mM ABTS stock solution: Dissolve the appropriate amount of ABTS in deionized water. For example, to prepare 10 mL of a 7 mM solution, dissolve 38.4 mg of ABTS in 10 mL of deionized water.[9]

-

Prepare a 2.45 mM potassium persulfate stock solution: Dissolve the appropriate amount of potassium persulfate in deionized water. For example, to prepare 10 mL of a 2.45 mM solution, dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.[10]

-

Generate the ABTS radical cation: Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate stock solution in a 1:1 (v/v) ratio.[10]

-

Incubate the solution: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9] This allows for the complete formation of the radical cation.

-

Dilute the ABTS•+ solution: Before use in the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[2]

Spectrophotometric Measurement of ABTS•+ Absorbance

This protocol outlines the procedure for measuring the absorbance of the ABTS radical cation in a typical antioxidant capacity assay.

Materials:

-

Prepared and diluted ABTS•+ solution

-

Antioxidant standard (e.g., Trolox) or sample solution

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Set up the spectrophotometer: Set the spectrophotometer to the desired wavelength (e.g., 734 nm).

-

Prepare the blank: Use the buffer solution used for diluting the ABTS•+ solution as the blank.

-

Measure the initial absorbance: Add the diluted ABTS•+ solution to a cuvette and record the initial absorbance (A₀) at the chosen wavelength.

-

Initiate the reaction: Add a small volume of the antioxidant standard or sample to the cuvette containing the ABTS•+ solution and mix thoroughly.

-

Monitor the absorbance change: Record the absorbance at regular intervals or after a specific incubation time (e.g., 5 minutes) to determine the final absorbance (Aƒ).[2]

-

Calculate the percentage inhibition: The percentage inhibition of the ABTS•+ radical cation can be calculated using the following formula:

% Inhibition = [(A₀ - Aƒ) / A₀] x 100

Visualizations

Chemical Reaction of ABTS Oxidation

Caption: Oxidation of ABTS to the ABTS radical cation.

Experimental Workflow for ABTS Assay

References

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. westmont.edu [westmont.edu]

- 4. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]

- 6. Structural Insights into 2,2′-Azino-Bis(3-Ethylbenzothiazoline-6-Sulfonic Acid) (ABTS)-Mediated Degradation of Reactive Blue 21 by Engineered Cyathus bulleri Laccase and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. An enzymatic colorimetric method for measuring naringin using 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid)(ABTS) in the presence of peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. youtube.com [youtube.com]

Stability of ABTS Diammonium Salt Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) solutions, a critical chromogenic substrate for various enzymatic assays, including ELISA and antioxidant capacity assessments. Understanding the factors that influence the stability of both the ABTS substrate solution and its oxidized radical cation (ABTS•+) is paramount for generating reproducible and reliable experimental data.

Core Concepts of ABTS Chemistry and Stability

ABTS is a water-soluble compound that, upon oxidation, forms a distinct blue-green radical cation (ABTS•+).[1] This colored product is stable and can be measured spectrophotometrically, making it a widely used indicator in assays involving peroxidase enzymes and for determining the total antioxidant capacity of samples.[1] However, the stability of ABTS solutions is influenced by several environmental factors, including temperature, pH, and light exposure.[2]

The unoxidized ABTS diammonium salt solution is sensitive to oxidation, which can be accelerated by the presence of heavy metal ions.[2] The pre-formed ABTS•+ radical, while relatively stable compared to other radicals, also has finite stability that is highly dependent on the solution's pH.[3][4]

Factors Influencing the Stability of ABTS Solutions

Storage Temperature

Temperature is a critical factor in maintaining the integrity of ABTS solutions. Storing the solutions at appropriate temperatures minimizes degradation and ensures consistent performance.

pH of the Solution

The pH of the buffer system significantly impacts the stability of the ABTS radical cation (ABTS•+). While the radical can be used at neutral pH, its stability is considerably higher in acidic conditions.

Exposure to Light

ABTS and its radical cation are sensitive to light.[1][5] Exposure to light can lead to auto-oxidation and degradation, resulting in increased background absorbance and reduced assay sensitivity. Therefore, it is essential to store solutions in dark or amber-colored containers and to minimize light exposure during experiments.[5]

Data Presentation: Quantitative Summary of ABTS Stability

The following tables summarize the key quantitative data regarding the solubility and stability of this compound solutions under various conditions.

Table 1: Solubility of this compound

| Solvent | Concentration | Observations |

| Water | Up to 50 mg/mL (91.13 mM) | Forms a clear to very slightly hazy, light yellow-green to green solution.[2][3] |

| Phosphate Buffered Saline (PBS), pH 7.2 | Approximately 3 mg/mL | Forms a clear solution.[3] |

| Dimethyl Sulfoxide (DMSO) | Approximately 10-20.83 mg/mL (up to 37.96 mM) | Ultrasonic agitation may be required.[3] |

| Dimethylformamide (DMF) | Approximately 1 mg/mL | - |

| Ethanol (B145695) | Insoluble | - |

Table 2: Recommended Storage Conditions and Stability of ABTS Solutions

| Solution Type | Storage Temperature | Duration | Key Considerations |

| Unopened Solid ABTS | +4°C | At least 2 years | Keep protected from light and moisture.[1] |

| ABTS Substrate Solution | +4°C | Up to 2 weeks | Prepare fresh daily for optimal results.[6][7] |

| ABTS Substrate Solution | -20°C | At least 1 month | Aliquot to avoid repeated freeze-thaw cycles.[6][7] |

| ABTS•+ Radical Stock Solution | Room Temperature | Over 2 days | Must be stored in the dark.[8][9] |

| ABTS•+ Radical Stock Solution | +4°C | Up to a few months | Store in the dark.[10] |

Table 3: Stability of ABTS Radical Cation (ABTS•+) at Different pH Values

| pH | Stability | Observations |

| 3.0 - 6.5 | Stable | Exhibits good stability.[3] |

| 4.5 | Optimal Stability | Considered the optimal pH for ABTS•+ stability in many studies.[3] |

| > 7.4 | Decreased Stability | The radical is less stable at neutral and alkaline pH.[3] |

Experimental Protocols

Preparation of 7 mM ABTS Stock Solution

This protocol outlines the preparation of a stock solution of the this compound.

Materials:

-

This compound (M.W. 548.68 g/mol )

-

Ultrapure water

Procedure:

-

Weigh out 38.4 mg of this compound.[3]

-

Dissolve the ABTS in 10 mL of ultrapure water.[3]

-

Mix thoroughly until the salt is completely dissolved. This solution should ideally be prepared fresh for use.[3]

Generation of the ABTS Radical Cation (ABTS•+) Stock Solution

This protocol describes the generation of the stable blue-green ABTS radical cation using potassium persulfate as the oxidizing agent.

Materials:

-

7 mM this compound stock solution

-

2.45 mM potassium persulfate solution (dissolve 6.6 mg in 10 mL of ultrapure water)[3]

Procedure:

-

Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.[1]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][11] This incubation period is crucial for the complete generation of the ABTS•+ radical.[1]

Preparation and Standardization of ABTS•+ Working Solution

Before use in an assay, the ABTS•+ stock solution must be diluted to a specific absorbance.

Materials:

-

ABTS•+ stock solution

-

Ethanol or Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Dilute the ABTS•+ stock solution with ethanol or PBS.[1]

-

Measure the absorbance at 734 nm.[1]

-

Adjust the dilution until the absorbance is 0.70 ± 0.02.[1][11]

Mandatory Visualizations

Caption: Enzymatic oxidation of ABTS and its reduction by an antioxidant.

Caption: Workflow for preparing the ABTS•+ working solution for antioxidant assays.

Caption: A decision tree for troubleshooting ABTS solution instability.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. neogen.com [neogen.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Detailed ABTS Assay Protocol for Determining Antioxidant Capacity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely utilized spectrophotometric method for determining the total antioxidant capacity of various substances.[1] This assay is versatile and applicable to both hydrophilic and lipophilic compounds.[1][2] The fundamental principle of the assay lies in the ability of antioxidant compounds to scavenge the pre-formed ABTS radical cation (ABTS•+), a chromophore with a distinct blue-green color.[1] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm, which is directly proportional to the antioxidant concentration in the sample.[1]

Principle of the Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+) through the oxidation of ABTS with a potent oxidizing agent, most commonly potassium persulfate (K₂S₂O₈) or ammonium (B1175870) persulfate.[1][2][3] The stable ABTS•+ radical cation exhibits a characteristic absorption spectrum with maxima at various wavelengths, including 414, 645, 734, and 815 nm.[1][2][4] The wavelength of 734 nm is most frequently used for measurement to minimize interference from other sample components.[2] When an antioxidant is introduced to the solution, it donates an electron or a hydrogen atom to the ABTS•+, causing its decolorization.[1] The extent of this color change is quantified by measuring the decrease in absorbance, which provides a measure of the sample's antioxidant capacity.[1]

Experimental Protocol

This protocol is based on the method described by Re et al. (1999), which involves the generation of the ABTS•+ radical cation by reacting ABTS with potassium persulfate.[2][5]

1. Reagent Preparation

-

7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS in 10 mL of ultrapure water.[5]

-

2.45 mM Potassium Persulfate (K₂S₂O₈) Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of ultrapure water. Prepare this solution fresh.[2][5]

-

ABTS•+ Radical Cation Working Solution: To generate the radical cation, mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[1] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][3][5] This incubation period is crucial for the complete formation of the ABTS•+ radical. The resulting solution will have a dark blue-green color.

-

Adjusted ABTS•+ Solution: Before use in the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.[2][5][6]

-

Trolox Standard Solutions: Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in a suitable solvent. From this stock, prepare a series of standard solutions with varying concentrations (e.g., 0 to 500 µM). These will be used to generate a standard curve.

2. Assay Procedure

-

Pipette 190 µL of the adjusted ABTS•+ solution into each well of a 96-well microplate.[5]

-

Add 10 µL of the test sample or Trolox standard to the respective wells.[5]

-

For the blank (control), add 10 µL of the solvent used to prepare the samples/standards to a well containing 190 µL of the adjusted ABTS•+ solution.

-

Incubate the plate at room temperature for a specified time (typically 5-6 minutes), with continuous shaking.[6]

-

Measure the absorbance of each well at 734 nm using a microplate reader.[2][5][6]

Data Presentation

The quantitative data for the ABTS assay are summarized in the table below for easy reference and comparison.

| Parameter | Value/Range | Reference |

| ABTS Stock Solution Concentration | 7 mM | [2][5] |

| Potassium Persulfate Concentration | 2.45 mM | [2][5] |

| ABTS•+ Generation Incubation Time | 12–16 hours | [2][3][5] |

| Wavelength for Absorbance Measurement | 734 nm | [2][5][6] |

| Target Absorbance of ABTS•+ Solution | 0.700 ± 0.02 | [2][5][6] |

| Reaction Incubation Time | 5-6 minutes | [6] |

| Standard Antioxidant | Trolox | [7] |

Data Analysis and Calculation

-

Calculate the percentage inhibition of absorbance for each sample and standard using the following formula:

-

Inhibition (%) = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100[1]

-

-

Generate a standard curve by plotting the percentage inhibition of the Trolox standards against their corresponding concentrations.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test samples by using the linear regression equation (y = mx + c) derived from the Trolox standard curve.[1] The TEAC value represents the concentration of Trolox that would produce the same level of antioxidant activity as the sample.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow of the ABTS assay for antioxidant capacity.

Signaling Pathway Diagram

Caption: Principle of the ABTS radical cation decolorization assay.

References

- 1. benchchem.com [benchchem.com]

- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]

- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. ijpsonline.com [ijpsonline.com]

Application Notes: Preparation of ABTS Working Solution for Antioxidant Capacity Assays

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) or ABTS assay is a widely utilized method for determining the total antioxidant capacity of various samples, including pharmaceuticals, natural products, and biological fluids.[1] The principle of the assay is centered on the generation of the ABTS radical cation (ABTS•+), a stable, blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[1][2] When an antioxidant is introduced, it reduces the ABTS•+, leading to a decolorization of the solution.[3] The extent of this color reduction is proportional to the antioxidant concentration and is typically measured spectrophotometrically at 734 nm.[3][4]

This document provides a comprehensive protocol for the preparation of the ABTS working solution using potassium persulfate, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Reagent and Solution Summary

The quantitative data for the preparation of the ABTS working solution are summarized in the table below for clarity and easy reference.

| Reagent/Solution | Stock Concentration | Final Concentration in Radical Solution | Key Preparation Notes |

| ABTS Diammonium Salt | 7 mM | 3.5 mM | Dissolve 38.4 mg in 10 mL of deionized water or a suitable buffer.[5] |

| Potassium Persulfate (K₂S₂O₈) | 2.45 mM | 1.225 mM | Dissolve 6.6 mg in 10 mL of deionized water.[5] |

| ABTS•+ Radical Cation Stock Solution | N/A | N/A | Mix equal volumes of ABTS and potassium persulfate stock solutions. Incubate in the dark for 12-16 hours at room temperature.[4][6][7] |

| ABTS Working Solution | N/A | N/A | Dilute the ABTS•+ Radical Cation Stock Solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to achieve an absorbance of 0.700 ± 0.05 at 734 nm.[6][8] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation of the ABTS working solution.

I. Materials and Reagents

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt (CAS #30931-67-0)

-

Potassium persulfate (K₂S₂O₈), also known as potassium peroxodisulfate

-